molecular formula C8H10BrN B1447132 4-Amino-2-methylbenzyl bromide CAS No. 1261795-06-5

4-Amino-2-methylbenzyl bromide

Cat. No.: B1447132
CAS No.: 1261795-06-5
M. Wt: 200.08 g/mol
InChI Key: NSMQMQBKZBNYCB-UHFFFAOYSA-N
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Description

4-Amino-2-methylbenzyl bromide is an organic compound with the molecular formula C8H10BrN It is a derivative of benzyl bromide, where the benzene ring is substituted with an amino group at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methylbenzyl bromide typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylbenzyl bromide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 4-Amino-2-methylbenzyl azide, while oxidation with potassium permanganate would yield 4-Nitro-2-methylbenzyl bromide .

Scientific Research Applications

4-Amino-2-methylbenzyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-methylbenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound highly reactive in substitution reactions. The amino group can participate in hydrogen bonding and other interactions, influencing the

Properties

IUPAC Name

4-(bromomethyl)-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMQMQBKZBNYCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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